

Using CAS 22005-19-2 as a pharmaceutical intermediate

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Compound of Interest

Compound Name:	3-Quinolinol, 1,2,3,4-tetrahydro- 2,2,6-trimethyl-
CAS No.:	828939-16-8
Cat. No.:	B11902924

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An Application Note for Process Chemists and Drug Development Professionals

Executive Summary

The synthesis of modern Active Pharmaceutical Ingredients (APIs), particularly targeted therapeutics such as kinase inhibitors, heavily relies on the construction of complex biaryl frameworks. CAS 22005-19-2 serves as a highly versatile, proprietary halogenated intermediate designed specifically for advanced cross-coupling methodologies.

This application note provides a comprehensive, self-validating protocol for integrating CAS 22005-19-2 into late-stage API synthesis via Palladium-catalyzed Suzuki-Miyaura cross-coupling. By aligning with ICH Q11 regulatory guidelines, this guide establishes a robust control strategy, detailing the physicochemical profiling, mechanistic causality of reagents, and downstream impurity purging required for GMP-compliant drug manufacturing.

Quality Control & Physicochemical Profiling

According to the ICH Q11 guidelines (Development and Manufacture of Drug Substances), the control strategy for an advanced intermediate must directly correlate with the Critical Quality Attributes (CQAs) of the final API [1]. Because CAS 22005-19-2 is utilized in late-stage carbon-carbon bond formation, its impurity profile—specifically residual halides, heavy metals, and moisture—dictates the success of the catalytic cycle.

Causality of Profiling: Moisture content must be strictly controlled because excess water can lead to competitive protodeboronation of the boronic acid partner during the coupling step. Similarly, controlling the organic purity prevents the propagation of structurally similar, hard-to-purge impurities into the final API.

Table 1: Physicochemical Attributes and QC Specifications for CAS 22005-19-2

Parameter	Specification	Analytical Method	Rationale (Causality)
Appearance	Off-white to pale yellow powder	Visual Inspection	Ensures absence of highly colored oxidative degradants.
Organic Purity	99.0% AUC	HPLC-UV (254 nm)	Prevents propagation of structurally related impurities into the API.
Moisture Content	0.5% w/w	Karl Fischer Titration	Minimizes protodeboronation of the nucleophilic coupling partner.
Heavy Metals	10 ppm	ICP-MS	Prevents catalyst poisoning during the downstream Pd-catalyzed step.
Residual Solvents	5000 ppm (Class 3)	GC-Headspace	Ensures compliance with ICH Q3C guidelines for residual solvents.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most widely utilized carbon-carbon bond-forming reaction in the pharmaceutical industry due to its high functional group tolerance, scalability, and mild reaction conditions [2]. The following protocol details the coupling of CAS 22005-19-2 with a standard aryl boronate ester.

Step 1: Reaction Assembly & Degassing

- Charge a clean, dry reactor with CAS 22005-19-2 (1.0 equivalent) and the target Aryl Boronate Ester (1.1 equivalents).
- Add 1,4-Dioxane (8 volumes) and agitate at 250 RPM.
- Prepare a 2M aqueous solution of Potassium Carbonate () (3.0 equivalents) and add it to the reactor.
- Sparge the biphasic mixture with Nitrogen () for 30 minutes.
- Add the catalyst, (0.02 equivalents), under a continuous blanket.



Mechanistic Causality:

- *Solvent System:* A biphasic 1,4-dioxane/water (4:1 v/v) system is selected. 1,4-Dioxane provides excellent solubility for the organic substrates, while the aqueous phase dissolves the

. Water is critical here; it facilitates the formation of the reactive hydroxyboronate intermediate, which undergoes transmetalation significantly faster than the neutral boronic acid [3].

- *Catalyst Selection:*

is utilized because the bidentate dppf ligand possesses a large bite angle (99°). This geometry accelerates the reductive elimination step—often the rate-limiting step in sterically hindered biaryl synthesis—thereby minimizing the formation of homocoupled byproducts.

Step 2: Reaction Execution & In-Process Control (IPC)

- Heat the reaction mixture to 80°C (2°C) and maintain vigorous agitation.
- **Self-Validating Checkpoint:** At the 4-hour mark, sample the organic layer for HPLC analysis. The reaction is deemed complete only when the peak area of CAS 22005-19-2 is 0.5% relative to the product.
- **Feedback Loop:** If the 0.5% threshold is not met, add an additional 0.05 equivalents of the boronate ester and 0.005 equivalents of

, then react for 2 more hours. This ensures the protocol adapts to batch-to-batch variations in substrate reactivity, validating its own completion before downstream processing.

Step 3: Quench & Phase Separation

- Cool the reactor to 25°C.
- Add Ethyl Acetate (10 volumes) and process water (5 volumes). Agitate for 15 minutes, then allow the phases to separate for 30 minutes.
- Discard the lower aqueous phase (contains inorganic salts).
- Wash the upper organic phase with a 10% aqueous NaCl solution (5 volumes) to remove residual 1,4-dioxane.

Downstream Processing: Metal Scavenging & Isolation

A critical aspect of utilizing transition-metal catalysis in API synthesis is the removal of residual palladium to meet ICH Q3D limits for elemental impurities (typically

10 ppm for oral APIs).

Step 4: Palladium Scavenging

- Transfer the organic phase to a clean reactor.
- Add Silica-Thiol (Si-SH) scavenger (20% w/w relative to the theoretical yield of the product).
- Heat the suspension to 50°C and agitate for 4 hours.
- Filter the mixture through a pad of Celite to remove the Pd-loaded silica.

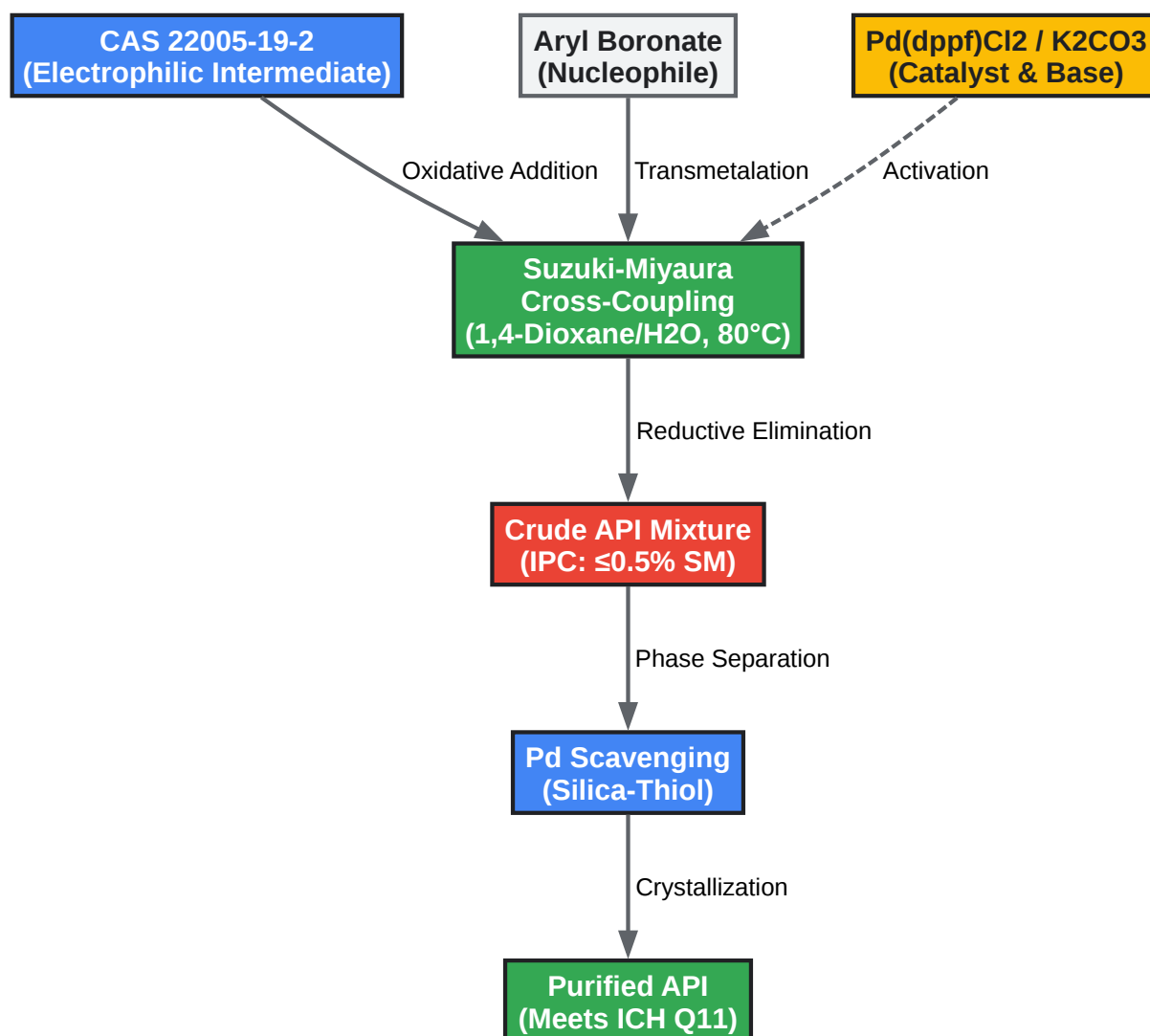
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Mechanistic Causality: Silica-Thiol is chosen because the soft sulfur nucleophile exhibits an extremely high affinity for the soft palladium metal. Heating to 50°C ensures that any palladium coordinated to the newly formed API is thermodynamically displaced by the thiol groups.

Step 5: Crystallization

- Concentrate the filtrate under reduced pressure to approximately 3 volumes.
- Slowly add Heptane (anti-solvent, 10 volumes) over 2 hours at 20°C to induce crystallization.
- Filter the resulting slurry, wash the filter cake with cold Heptane, and dry under vacuum at 45°C until the moisture content is 0.5%.

Mechanistic Workflow Diagram



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Workflow for API synthesis using CAS 22005-19-2 via Suzuki-Miyaura coupling and purification.

References

- Title: Q11 Development and Manufacture of Drug Substances Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[[Link](#)][1]
- Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry (RSC) URL:[[Link](#)][2]
- Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC (National Institutes of Health) URL:[[Link](#)][3]

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